
5-Cyclopropylpyridin-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropylpyridin-3-amine hydrochloride is a chemical compound with the CAS Number: 2445792-89-0 . It has a molecular weight of 170.64 and is typically in powder form . The IUPAC name for this compound is 5-cyclopropylpyridin-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Cyclopropylpyridin-3-amine hydrochloride is1S/C8H10N2.ClH/c9-8-3-7(4-10-5-8)6-1-2-6;/h3-6H,1-2,9H2;1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them. Physical And Chemical Properties Analysis
5-Cyclopropylpyridin-3-amine hydrochloride is a powder at room temperature . It has a molecular weight of 170.64 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
5-Cyclopropylpyridin-3-amine hydrochloride is involved in chemical synthesis and modifications, contributing to the development of various compounds. For instance, it can participate in reactions facilitated by copper-promoted N-cyclopropylation, utilizing cyclopropylboronic acid and copper acetate under specific conditions to yield N-cyclopropyl derivatives. This method is applicable to anilines and primary and secondary aliphatic amines, offering a pathway to synthesize compounds with potential biological activities or for further chemical transformations (Bénard, Neuville, & Zhu, 2010).
Photophysical Studies and Material Science
In the realm of photophysical studies and material science, derivatives of 5-Cyclopropylpyridin-3-amine hydrochloride, such as those with modifications at the amino positions of benzo[a]phenoxazines, have been explored for their photophysical characteristics and photostability. These studies are crucial for understanding the behavior of such compounds under various conditions and their potential applications in material science, particularly in the development of new photostable materials with specific properties (Raju et al., 2016).
Catalytic Reactions and Compound Synthesis
The compound also plays a role in catalytic reactions, such as selective amination of polyhalopyridines catalyzed by palladium-xantphos complexes. This process emphasizes the compound's utility in synthesizing amino-substituted pyridines, which are valuable intermediates in pharmaceutical and agrochemical industries. The high selectivity and yield of these reactions highlight the compound's importance in facilitating efficient and targeted chemical synthesis (Ji, Li, & Bunnelle, 2003).
Advanced Organic Synthesis
Furthermore, 5-Cyclopropylpyridin-3-amine hydrochloride contributes to the advanced synthesis of organic compounds, such as the development of N-substituted 2-amino-1,6-naphthyridine derivatives via microwave irradiation. This method represents a significant advancement in organic synthesis, providing a rapid, efficient, and scalable approach to synthesizing complex molecules, which could be beneficial for drug discovery and development processes (Han et al., 2010).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5-Cyclopropylpyridin-3-amine hydrochloride are not mentioned in the search results, there is a general trend in the pharmaceutical industry towards the development of novel peptides that have a quick onset, low side effects, with enhanced cognitive function . This could potentially include compounds like 5-Cyclopropylpyridin-3-amine hydrochloride.
Eigenschaften
IUPAC Name |
5-cyclopropylpyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-3-7(4-10-5-8)6-1-2-6;/h3-6H,1-2,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNONAWXLZNVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)
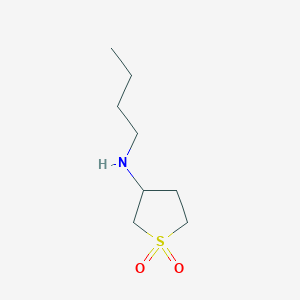
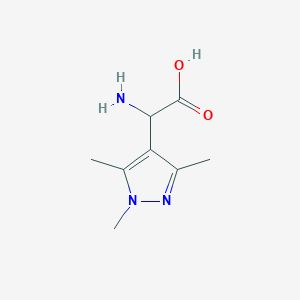
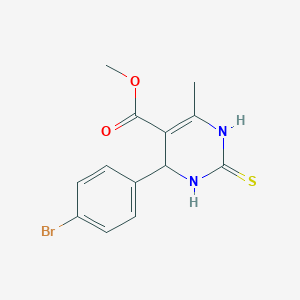

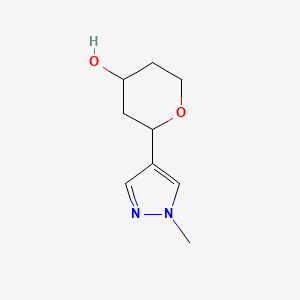
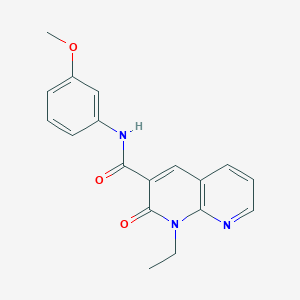
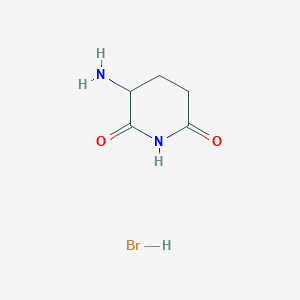
![[(2S,4S)-4-(Methoxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2860991.png)
![2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2860994.png)
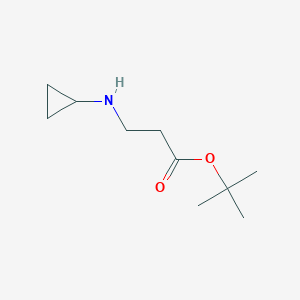

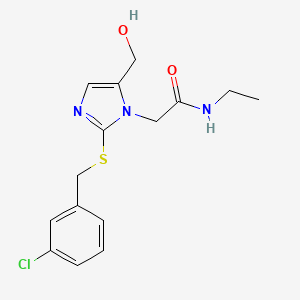
![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2860998.png)